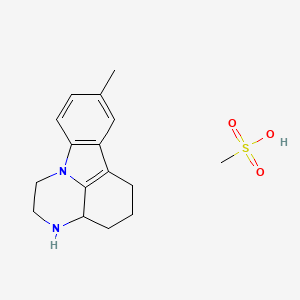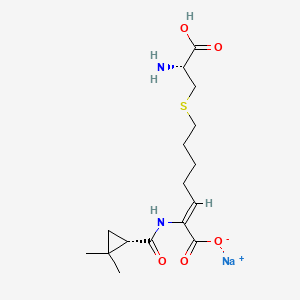
Cilastatine sodique
Vue d'ensemble
Description
Cilastatin is a chemical compound known for its role as a renal dehydropeptidase inhibitor. It is primarily used in combination with the antibiotic imipenem to prevent its degradation by renal dehydropeptidase, thereby prolonging the antibiotic’s effectiveness . Cilastatin itself does not possess antibiotic activity but enhances the efficacy of imipenem by inhibiting its metabolism .
Applications De Recherche Scientifique
Cilastatin has a wide range of scientific research applications. It is used in the treatment of bacterial infections when combined with imipenem . Additionally, cilastatin has shown potential as an anti-inflammatory and neuroprotective agent in the management of glaucoma . It is also being studied for its protective effects against renal ischemia-reperfusion injury . In the field of chemistry, cilastatin is used as a model compound for studying enzyme inhibition and drug interactions .
Mécanisme D'action
Cilastatin exerts its effects by inhibiting the enzyme renal dehydropeptidase I, which is responsible for the degradation of imipenem . By inhibiting this enzyme, cilastatin prevents the metabolism of imipenem, thereby prolonging its antibacterial activity . The molecular target of cilastatin is the active site of renal dehydropeptidase I, where it binds and inhibits the enzyme’s activity .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Cilastatin sodium plays a crucial role in biochemical reactions by inhibiting the renal enzyme dehydropeptidase I. This inhibition prevents the degradation of the broad-spectrum antibiotic imipenem, thereby enhancing its efficacy. Cilastatin sodium also interacts with some bacterial zinc-containing β-lactamases, inhibiting their activity and thus contributing to the suppression of bacterial metabolism . These interactions are essential for maintaining the stability and effectiveness of imipenem in treating bacterial infections.
Cellular Effects
Cilastatin sodium influences various types of cells and cellular processes. By inhibiting dehydropeptidase I, it prevents the hydrolysis of imipenem in the kidneys, allowing the antibiotic to exert its bactericidal effects more effectively. This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism by ensuring that imipenem remains active within the body for a longer duration . The presence of cilastatin sodium can also affect the expression of genes related to antibiotic resistance in bacteria, thereby enhancing the overall efficacy of the antibiotic treatment.
Molecular Mechanism
The molecular mechanism of cilastatin sodium involves its binding interactions with dehydropeptidase I and bacterial zinc-containing β-lactamases. By binding to the active site of dehydropeptidase I, cilastatin sodium inhibits the enzyme’s activity, preventing the degradation of imipenem. This inhibition allows imipenem to remain active and exert its bactericidal effects. Additionally, cilastatin sodium’s interaction with bacterial zinc-containing β-lactamases inhibits their activity, further enhancing the efficacy of imipenem . These binding interactions are crucial for the compound’s role in enhancing antibiotic treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cilastatin sodium can change over time. The compound is stable under specific storage conditions, typically between 2-8°C . Its stability and efficacy can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that cilastatin sodium can maintain its inhibitory effects on dehydropeptidase I and bacterial zinc-containing β-lactamases over extended periods, ensuring the sustained efficacy of imipenem in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of cilastatin sodium vary with different dosages in animal models. At lower doses, cilastatin sodium effectively inhibits dehydropeptidase I, enhancing the efficacy of imipenem without causing significant adverse effects. At higher doses, cilastatin sodium may exhibit toxic effects, including nephrotoxicity and hepatotoxicity . These threshold effects highlight the importance of optimizing the dosage of cilastatin sodium to achieve the desired therapeutic outcomes while minimizing potential adverse effects.
Metabolic Pathways
Cilastatin sodium is involved in metabolic pathways related to the inhibition of dehydropeptidase I and bacterial zinc-containing β-lactamases. By inhibiting these enzymes, cilastatin sodium affects the metabolic flux and metabolite levels associated with the degradation of imipenem . This inhibition ensures that imipenem remains active within the body, enhancing its bactericidal effects and improving the overall efficacy of the antibiotic treatment.
Transport and Distribution
Cilastatin sodium is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of cilastatin sodium in the kidneys, where it exerts its inhibitory effects on dehydropeptidase I . The compound’s distribution within the body is crucial for maintaining the stability and efficacy of imipenem, ensuring that the antibiotic remains active and effective in treating bacterial infections.
Subcellular Localization
The subcellular localization of cilastatin sodium is primarily within the renal cells, where it inhibits dehydropeptidase I. This localization is facilitated by targeting signals and post-translational modifications that direct cilastatin sodium to specific compartments or organelles within the cells . The compound’s activity and function are closely linked to its subcellular localization, ensuring that it effectively inhibits dehydropeptidase I and enhances the efficacy of imipenem.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cilastatin can be synthesized through various methods. One approach involves the enantioselective hydrolysis of methyl (±)-2,2-dimethylcyclopropane carboxylate using microbial esterases . Another method includes the crystallization of (Z)-7-chloro-2-((S)-2,2-dimethylcyclopropylcarboxamide)-2-heptenoic acid, followed by purification using neutral macroporous resin to obtain cilastatin sodium .
Industrial Production Methods: Industrial production of cilastatin often involves the use of advanced crystallization techniques to ensure high purity and yield. The process typically includes the reaction of ethyl 7-chloro-2-oxoheptanoate with (S)-2,2-dimethylcyclopropanecarboxamide, followed by further purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: Cilastatin undergoes various chemical reactions, including oxidation and hydrolysis. The compound is stable under normal conditions but can be susceptible to degradation in the presence of oxygen and moisture .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of cilastatin include microbial esterases, organic solvents like isooctane, and crystallization agents . The reactions are typically carried out under controlled temperature and pH conditions to ensure high enantioselectivity and yield.
Major Products Formed: The major product formed from the synthesis of cilastatin is cilastatin sodium, which is used in combination with imipenem to enhance its antibacterial activity .
Comparaison Avec Des Composés Similaires
Cilastatin is unique in its ability to inhibit renal dehydropeptidase I without possessing antibiotic activity itself . Similar compounds include other beta-lactamase inhibitors like clavulanate, sulbactam, and tazobactam, which are used in combination with beta-lactam antibiotics to enhance their efficacy . unlike cilastatin, these inhibitors possess some intrinsic antibacterial activity .
Conclusion
Cilastatin is a valuable compound in the field of medicine and scientific research Its ability to inhibit renal dehydropeptidase I and enhance the efficacy of imipenem makes it a crucial component in the treatment of bacterial infections
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cilastatin sodium involves the condensation of two key starting materials, 7-(2-amino-2-carboxyethylthio)-2-[[[(2,2-dimethylcyclopropyl) carbonyl]amino]methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and sodium hydroxide, followed by further reactions to produce the final product.", "Starting Materials": [ "7-(2-amino-2-carboxyethylthio)-2-[[[(2,2-dimethylcyclopropyl) carbonyl]amino]methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid", "Sodium hydroxide" ], "Reaction": [ "The first step involves the addition of sodium hydroxide to the starting material 7-(2-amino-2-carboxyethylthio)-2-[[[(2,2-dimethylcyclopropyl) carbonyl]amino]methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, resulting in the formation of the intermediate compound.", "The intermediate compound is then subjected to further reactions to produce the final product, Cilastatin sodium.", "The exact reaction steps involved in the production of Cilastatin sodium are proprietary information and have not been disclosed in scientific literature." ] } | |
| Cilastatin is a renal dehydropeptidase-I inhibitor. Since the antibiotic, imipenem, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to block the metabolism of imipenem. | |
Numéro CAS |
81129-83-1 |
Formule moléculaire |
C16H25N2NaO5S |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
sodium;(2R)-2-amino-3-[(Z)-6-carboxy-6-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hex-5-enyl]sulfanylpropanoate |
InChI |
InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/b12-6-;/t10-,11+;/m1./s1 |
Clé InChI |
QXPBTTUOVWMPJN-QBNHLFMHSA-M |
SMILES isomérique |
CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)[O-])N)/C(=O)O)C.[Na+] |
SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] |
SMILES canonique |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)[O-])N)C(=O)O)C.[Na+] |
Autres numéros CAS |
81129-83-1 |
Description physique |
Solid |
Pictogrammes |
Irritant |
Numéros CAS associés |
82009-34-5 (Parent) |
Solubilité |
1.00e-01 g/L |
Synonymes |
Cilastatin Cilastatin Monosodium Salt Cilastatin Sodium MK 0791 MK 791 MK-791 MK0791 MK791 Monosodium Salt, Cilastatin Salt, Cilastatin Monosodium Sodium, Cilastatin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Cilastatin Sodium and what is its primary function?
A1: Cilastatin Sodium is a specific and competitive inhibitor of renal dehydropeptidase-I, an enzyme found predominantly in the kidneys. [] It is not an antibiotic itself but is administered in combination with Imipenem, a carbapenem antibiotic, to prevent its metabolic degradation in the kidneys. []
Q2: How does Cilastatin Sodium interact with its target, dehydropeptidase-I?
A2: Cilastatin Sodium binds to the active site of dehydropeptidase-I, forming a complex that prevents Imipenem from binding and being hydrolyzed. This mechanism allows for higher and more sustained concentrations of Imipenem in the systemic circulation and in the urine. []
Q3: What is the molecular formula and weight of Cilastatin Sodium?
A3: The molecular formula of Cilastatin Sodium is C16H25ClN2O5SNa. Its molecular weight is 404.89 g/mol. []
Q4: Is there any spectroscopic data available for Cilastatin Sodium?
A4: While the provided research papers do not delve into specific spectroscopic data like NMR or IR, they utilize High-Performance Liquid Chromatography (HPLC) extensively for the analysis and quantification of Cilastatin Sodium. [, , , ]
Q5: How does Cilastatin Sodium affect the pharmacokinetics of Imipenem?
A5: Co-administration of Cilastatin Sodium with Imipenem significantly increases the urinary recovery of Imipenem. Studies in human volunteers showed that urinary recovery of Imipenem increased from a range of 12-42% when administered alone to 64-75% when given with Cilastatin Sodium at a 1:1 ratio. [] This increase is attributed to the inhibition of Imipenem metabolism by Cilastatin Sodium in the kidneys. []
Q6: Are there any compatibility issues when administering Cilastatin Sodium with Imipenem and other intravenous solutions?
A7: Research indicates that the stability of Imipenem, and thus the mixture of Imipenem and Cilastatin Sodium, in intravenous solutions is limited. [, ] Factors like storage temperature, drug concentration, and specific intravenous solution composition all influence the stability. [, ] While Cilastatin Sodium itself demonstrates greater stability, the combined formulation necessitates careful consideration for storage and administration to ensure efficacy. [, ]
Q7: Are there any known instances of bacterial resistance to Imipenem and Cilastatin Sodium?
A10: Yes, some research shows the emergence of bacterial resistance to Imipenem and Cilastatin Sodium. One study specifically points to Stenotrophomonas maltophilia strains harboring metallo-beta-lactamases (MBLs) demonstrating complete resistance to Imipenem and Cilastatin Sodium. [] This resistance underscores the continuous need to monitor and understand evolving resistance patterns to optimize treatment strategies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



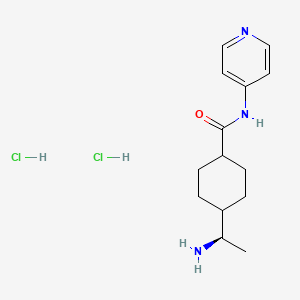
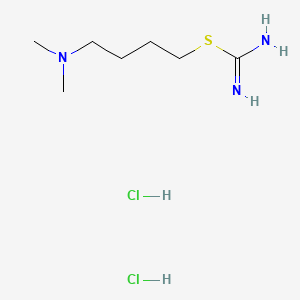
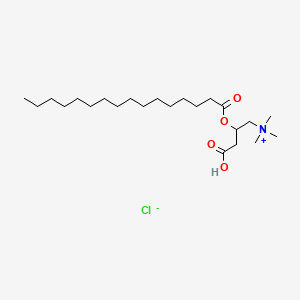

![2-[(4-phenyl-1-piperazinyl)methyl]-3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one](/img/structure/B1662242.png)
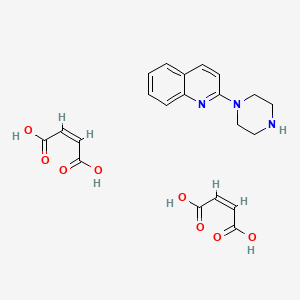
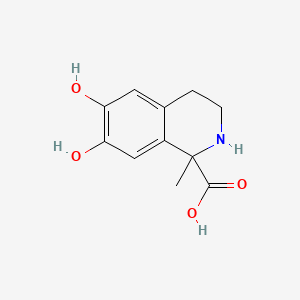
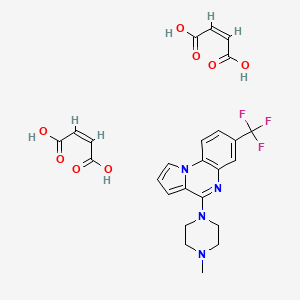
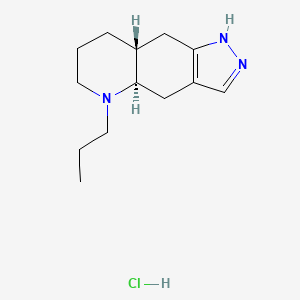
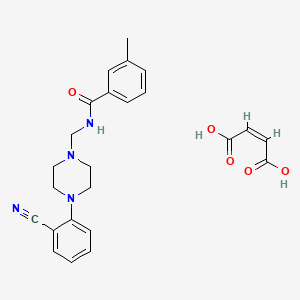
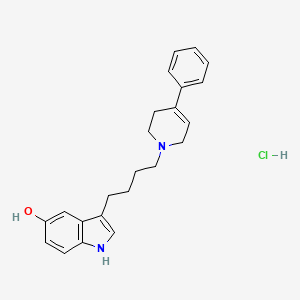
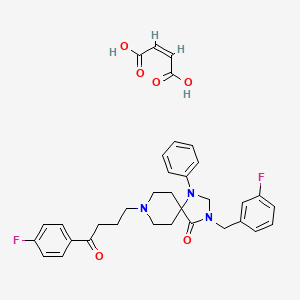
![1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate](/img/structure/B1662254.png)
